
1-(3,4-Difluorophenyl)-3-(4-((6,7-dimethoxyquinolin-3-yl)oxy)-2-fluorophenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Difluorophenyl)-3-(4-((6,7-dimethoxyquinolin-3-yl)oxy)-2-fluorophenyl)urea is a synthetic organic compound that belongs to the class of urea derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-Difluorophenyl)-3-(4-((6,7-dimethoxyquinolin-3-yl)oxy)-2-fluorophenyl)urea typically involves the following steps:
Formation of the Quinoline Derivative: The starting material, 6,7-dimethoxyquinoline, is synthesized through a series of reactions including nitration, reduction, and methylation.
Coupling Reaction: The quinoline derivative is then coupled with a fluorinated phenyl isocyanate under controlled conditions to form the urea linkage.
Purification: The final product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-Difluorophenyl)-3-(4-((6,7-dimethoxyquinolin-3-yl)oxy)-2-fluorophenyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The fluorine atoms on the phenyl rings can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, or alkoxides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could produce amine derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study enzyme interactions and inhibition.
Medicine: Potential use as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in diseases.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3,4-Difluorophenyl)-3-(4-((6,7-dimethoxyquinolin-3-yl)oxy)-2-fluorophenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit the activity of these targets by binding to their active sites, thereby blocking their normal function. The exact pathways and molecular interactions would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
1-(3,4-Difluorophenyl)-3-(4-((6,7-dimethoxyquinolin-3-yl)oxy)phenyl)urea: Lacks the additional fluorine atom on the phenyl ring.
1-(3,4-Difluorophenyl)-3-(4-((6,7-dimethoxyquinolin-3-yl)oxy)-2-chlorophenyl)urea: Contains a chlorine atom instead of a fluorine atom.
Uniqueness
1-(3,4-Difluorophenyl)-3-(4-((6,7-dimethoxyquinolin-3-yl)oxy)-2-fluorophenyl)urea is unique due to the presence of multiple fluorine atoms, which can influence its chemical reactivity and biological activity. The specific arrangement of these atoms may enhance its binding affinity to certain molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H18F3N3O4 |
|---|---|
Molecular Weight |
469.4 g/mol |
IUPAC Name |
1-(3,4-difluorophenyl)-3-[4-(6,7-dimethoxyquinolin-3-yl)oxy-2-fluorophenyl]urea |
InChI |
InChI=1S/C24H18F3N3O4/c1-32-22-8-13-7-16(12-28-21(13)11-23(22)33-2)34-15-4-6-20(19(27)10-15)30-24(31)29-14-3-5-17(25)18(26)9-14/h3-12H,1-2H3,(H2,29,30,31) |
InChI Key |
JQARGNHTKXGCAK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=CC(=CN=C2C=C1OC)OC3=CC(=C(C=C3)NC(=O)NC4=CC(=C(C=C4)F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


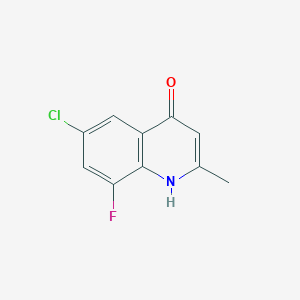
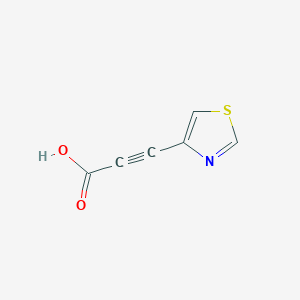
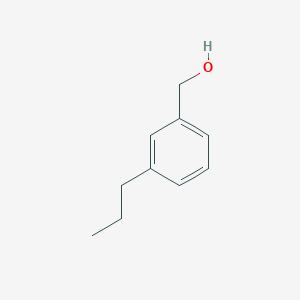
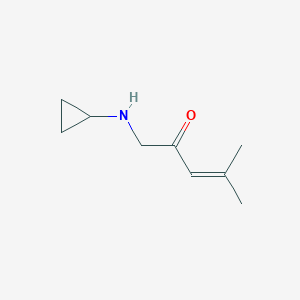

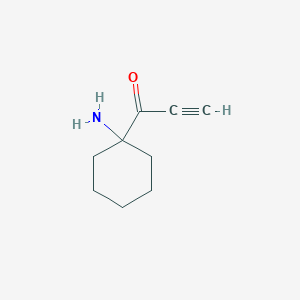
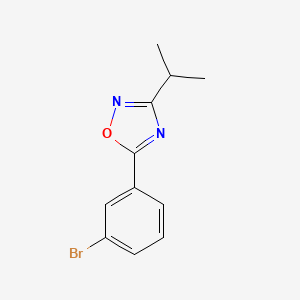

![2-[5-(propan-2-yl)-1H-1,2,4-triazol-3-yl]piperidine](/img/structure/B13158708.png)
![Tert-butyl 4-(aminomethyl)-4-[methyl(propyl)amino]piperidine-1-carboxylate](/img/structure/B13158713.png)
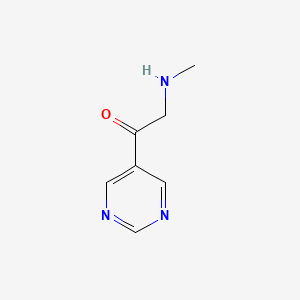
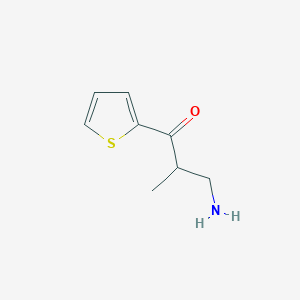
![Tert-butyl N-[2-hydroxy-2-(piperidin-2-YL)ethyl]carbamate](/img/structure/B13158732.png)
![2-[Cyclopropyl(methyl)amino]pyrimidine-5-carbaldehyde](/img/structure/B13158737.png)
